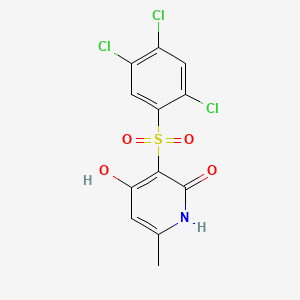
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is derived from purine, a heterocyclic aromatic organic compound, and is characterized by its unique structure that includes both aldehyde and thiosemicarbazone functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone typically involves the reaction of 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The thiosemicarbazone group can be reduced to a corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild acidic or basic conditions.
Major Products
Oxidation: 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid.
Reduction: 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of purine metabolism enzymes.
Medicine: Explored for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and thus affecting nucleic acid synthesis. This inhibition can lead to antiviral and anticancer effects by preventing the replication of viruses and the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide
- 7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]aceto hydrazide
Uniqueness
1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbaldehyde thiosemicarbazone is unique due to the presence of both aldehyde and thiosemicarbazone functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry.
Properties
Molecular Formula |
C9H11N7O2S |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[(E)-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N7O2S/c1-15-6-5(7(17)16(2)9(15)18)12-4(13-6)3-11-14-8(10)19/h3H,1-2H3,(H,12,13)(H3,10,14,19)/b11-3+ |
InChI Key |
FFDPPQICUQXFBN-QDEBKDIKSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=N/NC(=S)N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B13381734.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B13381746.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B13381748.png)
![2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B13381755.png)
![(5E)-2-(2-methylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13381759.png)

![1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate](/img/structure/B13381769.png)
![2-[(2-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)benzamide](/img/structure/B13381770.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13381772.png)


![2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13381792.png)
![2-[2-(5,5-Dimethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]phenyl 4-ethoxybenzenesulfonate](/img/structure/B13381797.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13381802.png)
